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molecular formula C10H5NO4 B3048642 5-Nitro-1,4-naphthoquinone CAS No. 17788-47-5

5-Nitro-1,4-naphthoquinone

Cat. No. B3048642
M. Wt: 203.15 g/mol
InChI Key: VSBOSAGJYNRBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03941815

Procedure details

In the same apparatus as in Example 1, 20 g of 1,4-naphthoquinone was stirred into 70 g of a mixed acid consisting of 70 percent by weight of sulfuric acid, 20 percent by weight of nitric acid and 10 percent by weight of sulfur trioxide, with cooling at 0° to 5°C. The reaction mixture was heated to 15°C over 30 minutes and then maintained at the temperature for 3 hours. The liquid reaction mixture was then stirred in 2 minutes into 400 ml of water at 20°C to precipitate crystals. During the precipitation, the liquid temperature reached the highest value of 68°C. The crystals were well dispersed during stirring. After completion of addition of the reaction mixture, the liquid temperature was quickly lowered by cooling to 35°C. The so precipitated crystals were separated, washed with water and dried in the same manner as in Example 5 to obtain 22.5 g of crude 5-nitro-1,4-naphthoquinone of a melting point of 153°C. The amount of acidic matter remaining in the crystals was 0.3 percent by weight in terms of sulfuric acid.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed acid
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1.S(=O)(=O)(O)O.[N+:18]([O-])([OH:20])=[O:19].S(=O)(=O)=O>O>[N+:18]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[C:4](=[O:11])[CH:3]=[CH:2][C:1]2=[O:12])([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Name
mixed acid
Quantity
70 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
during stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling at 0° to 5°C
TEMPERATURE
Type
TEMPERATURE
Details
maintained at the temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
During the precipitation
CUSTOM
Type
CUSTOM
Details
the highest value of 68°C
ADDITION
Type
ADDITION
Details
The crystals were well dispersed
ADDITION
Type
ADDITION
Details
After completion of addition of the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 35°C
CUSTOM
Type
CUSTOM
Details
The so precipitated crystals
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the same manner as in Example 5

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(C=CC(C2=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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